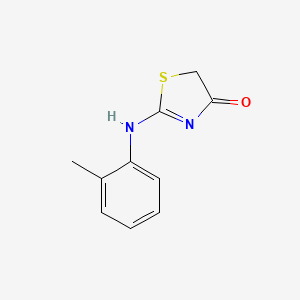

2-(2-methylanilino)-1,3-thiazol-4-one

Description

2-(2-Methylanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2-methylanilino group and at position 4 with a ketone moiety. The thiazole core consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 2-methylanilino group introduces an aromatic amine substituent with a methyl group in the ortho position of the benzene ring, influencing electronic and steric properties. This compound is structurally related to pharmacologically active thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

2-(2-methylanilino)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWFKCQBDLFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC2=NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylanilino)-1,3-thiazol-4-one typically involves the reaction of 2-methylaniline with a thiazole derivative. One common method is the cyclization of 2-methylaniline with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of 2-(2-methylanilino)-1,3-thiazol-4-one may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylanilino)-1,3-thiazol-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles and aniline derivatives.

Scientific Research Applications

2-(2-Methylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylanilino)-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its bioactive properties. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of 2-(2-methylanilino)-1,3-thiazol-4-one with structurally similar compounds:

Structural Modifications on the Thiazole Ring

- 2-(2-Chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone (): The thiazolone ring is substituted with a 2-chloroanilino group and a benzylidene moiety at position 5. Benzylidene groups are associated with conjugation effects, which may increase stability or π-π stacking interactions in biological systems .

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): Substitution at position 2 with an amino group (instead of anilino) and a methyl group at position 3. The acetyl group at position 5 may enhance electrophilic character, influencing metabolic pathways .

Modifications on the Anilino Substituent

- (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone (): Features a biphenyl ketone at position 5 and an unsubstituted anilino group. The biphenyl group introduces extended conjugation, which could enhance lipophilicity and membrane permeability compared to the methyl-substituted anilino group in the target compound .

- 5-[(3-Chlorophenyl)methyl]-2-(4-fluoroanilino)-1,3-thiazol-4-one (): Substituted with a 4-fluoroanilino group and a 3-chlorobenzyl moiety.

Functional Group Additions

- 2-(2-Hydroxyanilino)-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one (): Contains a hydroxy group on the anilino ring and a methoxybenzylidene substituent.

- The acetyl group introduces a ketone, which may participate in redox reactions or act as a Michael acceptor, differing from the 4-one ketone in the target compound .

Comparative Data Table

*Bioactivities inferred from structural analogs in the evidence.

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance polarity and metabolic stability, while electron-donating groups (e.g., CH₃, OCH₃) improve solubility and hydrogen-bonding capacity .

Biological Activity: Thiazol-4-ones with benzylidene or acetyl groups exhibit pronounced antioxidant and anticancer activities, likely due to conjugated π-systems or electrophilic reactivity . The absence of polar groups in 2-(2-methylanilino)-1,3-thiazol-4-one may limit its solubility but enhance membrane permeability compared to hydroxy- or methoxy-substituted analogs .

Synthetic Considerations: Copper-catalyzed click chemistry (e.g., ) offers a scalable route for hybrid molecules, though the methylanilino group may require tailored catalysts or solvents for optimal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.